2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
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Overview
Description
2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product with high yield and purity. Common synthetic routes may include:
Cyclization Reactions: Utilizing cyclization reactions to form the naphthalene core.
Nitrile Formation: Introducing nitrile groups through reactions with cyanide sources.
Amination: Adding amino groups using amination reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism by which 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound could inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-methyl-4-pyrimidinol: A compound with a similar amino and methyl group arrangement but a different core structure.
6-methylisocytosine: Another related compound with a pyrimidine core.
Uniqueness
What sets 2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile apart is its unique naphthalene core combined with multiple nitrile groups, which provides distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-amino-6-methyl-4-(2-methylpropyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-11(2)6-16-14-7-12(3)4-5-13(14)15(8-19)17(22)18(16,9-20)10-21/h5,11-12,14,16H,4,6-7,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHJLXRLZKXXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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